molecular formula C24H22N2O3 B461099 (10S,11R,15S,16R)-16-benzoyl-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione CAS No. 957497-24-4

(10S,11R,15S,16R)-16-benzoyl-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione

Cat. No.: B461099
CAS No.: 957497-24-4
M. Wt: 386.4g/mol
InChI Key: MCUPTJALMZRRBJ-XSDIEEQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione is a complex organic compound belonging to the class of fused nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and functional properties . The structure of this compound features a unique arrangement of pyrrolo and quinoline rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 10-benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-a]quinoline core. This can be achieved through a series of cyclization reactions involving appropriate starting materials and catalysts . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

10-Benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzoyl and propyl groups attached to the core structure.

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

957497-24-4

Molecular Formula

C24H22N2O3

Molecular Weight

386.4g/mol

IUPAC Name

(10S,11R,15S,16R)-16-benzoyl-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione

InChI

InChI=1S/C24H22N2O3/c1-2-14-25-23(28)19-18-13-12-15-8-6-7-11-17(15)26(18)21(20(19)24(25)29)22(27)16-9-4-3-5-10-16/h3-13,18-21H,2,14H2,1H3/t18-,19-,20-,21+/m0/s1

InChI Key

MCUPTJALMZRRBJ-XSDIEEQYSA-N

SMILES

CCCN1C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C1=O)C(=O)C5=CC=CC=C5

Isomeric SMILES

CCCN1C(=O)[C@H]2[C@@H]3C=CC4=CC=CC=C4N3[C@H]([C@H]2C1=O)C(=O)C5=CC=CC=C5

Canonical SMILES

CCCN1C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C1=O)C(=O)C5=CC=CC=C5

Origin of Product

United States

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